molecular formula C27H24N4O5 B11176770 2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione

2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11176770
M. Wt: 484.5 g/mol
InChI Key: RAEQPQKRSAYAGA-UHFFFAOYSA-N
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Description

2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a diphenylmethyl group, an oxoethyl group, and a nitro-substituted isoindole-dione moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a diphenylmethyl group through a nucleophilic substitution reaction. This intermediate is then reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group. Finally, the nitro-substituted isoindole-dione moiety is attached through a condensation reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the piperazine ring or the isoindole-dione moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving piperazine derivatives.

    Medicine: The compound’s structural features make it a candidate for drug development, especially in targeting neurological and psychiatric disorders.

    Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and influencing neurological functions. The nitro group may also participate in redox reactions, affecting cellular signaling pathways. Overall, the compound’s effects are mediated through a combination of receptor binding and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A well-known antihistamine with a similar piperazine structure but different substituents.

    Levocetirizine: An enantiomer of cetirizine with enhanced potency and selectivity.

    Trazodone: An antidepressant that also features a piperazine ring, used for its serotonin receptor antagonism.

Uniqueness

2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to its combination of a diphenylmethyl-substituted piperazine ring and a nitro-substituted isoindole-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C27H24N4O5/c32-23(18-30-26(33)21-12-7-13-22(31(35)36)24(21)27(30)34)28-14-16-29(17-15-28)25(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,25H,14-18H2

InChI Key

RAEQPQKRSAYAGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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